[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate
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Overview
Description
The compound [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate is a complex organic molecule with multiple chiral centers and functional groups This compound is notable for its intricate structure, which includes several hydroxyl groups, methyloxan rings, and a picene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. The synthetic route typically starts with the preparation of the picene core, followed by the sequential addition of the oxan and methyloxan rings. Key steps include:
Formation of the Picene Core: This step involves cyclization reactions under acidic or basic conditions.
Addition of Oxan Rings: This is achieved through glycosylation reactions, where glycosyl donors and acceptors are reacted in the presence of catalysts such as Lewis acids.
Functional Group Modifications: Hydroxyl groups are introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Swern oxidation.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis while maintaining the stereochemical integrity of the molecule. This involves optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like PCC or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, Swern oxidation.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles like halides, amines, or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of hydroxyl groups will yield ketones or carboxylic acids, while reduction of carbonyl groups will yield alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of this compound is determined by its interaction with specific molecular targets and pathways. For example, its hydroxyl groups can form hydrogen bonds with biological macromolecules, affecting their structure and function. The picene core may interact with hydrophobic regions of proteins or cell membranes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate
- This compound
Uniqueness
This compound is unique due to its complex structure, which includes multiple chiral centers and functional groups
Properties
Molecular Formula |
C48H78O19 |
---|---|
Molecular Weight |
959.1 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C48H78O19/c1-20-10-13-48(15-14-46(6)23(29(48)21(20)2)8-9-28-44(4)16-24(51)39(60)45(5,19-50)27(44)11-12-47(28,46)7)43(61)67-42-36(58)33(55)31(53)26(65-42)18-62-40-37(59)34(56)38(25(17-49)64-40)66-41-35(57)32(54)30(52)22(3)63-41/h10,21-42,49-60H,8-9,11-19H2,1-7H3/t21-,22-,23+,24+,25+,26+,27+,28+,29-,30-,31+,32+,33-,34+,35+,36+,37+,38+,39-,40+,41-,42-,44-,45-,46+,47+,48-/m0/s1 |
InChI Key |
ATNAJMVRCNQHAG-NHVTXXHJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@H]3CC[C@H]4[C@]([C@@]3(CC[C@]2(CC=C1C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O)O)O)O)O)C)(CC[C@@H]8[C@@]4(C[C@H]([C@@H]([C@@]8(C)CO)O)O)C)C |
Canonical SMILES |
CC1C2C3CCC4C(C3(CCC2(CC=C1C)C(=O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)O)O)O)O)C)(CCC8C4(CC(C(C8(C)CO)O)O)C)C |
Origin of Product |
United States |
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